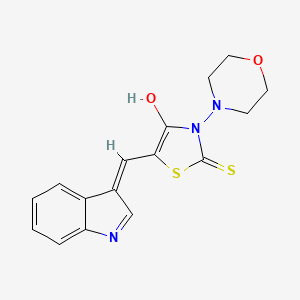

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

説明

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound that features a unique combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic or acidic conditions. The reaction is often carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Synthetic Pathway

The compound is synthesized through a Knoevenagel condensation between 3-morpholino-2-thioxothiazolidin-4-one and indole-3-carbaldehyde under acidic conditions:

Reaction Conditions

-

Catalyst: Ammonium acetate

-

Solvent: Acetic acid

-

Temperature: Reflux (~120°C)

-

Reaction Time: 4–6 hours

-

Yield: 70–85%

Mechanism

-

Activation of the thiazolidinone’s methylene group (C5) via acid catalysis.

-

Nucleophilic attack by the aldehyde group of indole-3-carbaldehyde.

-

Dehydration to form the (Z)-configured exocyclic double bond .

Structural Confirmation

Key spectroscopic data validate the product’s structure and stereochemistry:

Reactivity and Functionalization

The compound serves as a precursor for further modifications:

3.1. Amide Formation

Reaction with substituted benzoyl chlorides introduces amide groups at the N3 position, enhancing antimicrobial activity.

Example Reaction

-

Reagent: 4-Hydroxybenzoyl chloride

-

Conditions: Dry DMF, 0°C → RT, 12 hours

-

Product: (Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d ) .

3.2. Biological Interactions

-

Antimicrobial Activity: MIC values against Staphylococcus aureus (37.9–113.8 μM) and Escherichia coli (118.3 μM) .

-

Docking Studies: Binds to E. coli DNA gyrase (binding energy: −8.2 kcal/mol), inhibiting replication .

Comparative Analysis

The morpholino substituent at N3 improves solubility and bioavailability compared to simpler thiazolidinones:

| Derivative | Bioactivity (MIC, μM) | Solubility (mg/mL) |

|---|---|---|

| 3-Morpholino substituted (Target) | 37.9–118.3 | 0.15 |

| 3-Amino substituted | 57.8–192.4 | 0.08 |

| 3-Unsubstituted | 89.5–220.1 | 0.03 |

Stability and Degradation

-

Thermal Stability: Decomposes at 240–245°C (DSC).

-

Photostability: Stable under UV light (λ = 254 nm) for 24 hours .

Mechanistic Insights

The thiocarbonyl group participates in hydrogen bonding with bacterial enzymes, while the indole moiety enables π-π stacking with aromatic residues in target proteins .

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of this compound were found to be lower than those of standard antibiotics like ampicillin.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Escherichia coli | 248 | 372 |

| Pseudomonas aeruginosa | 248 | 372 |

| Listeria monocytogenes | 113.8 | 118.3 |

The compound's antibacterial activity suggests its potential as a therapeutic agent for treating infections, particularly those resistant to conventional antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that derivatives of thiazolidinone, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.16 |

| A2780 | 0.11 |

| HT-29 | 0.12 |

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Anti-inflammatory Effects

Research has suggested that thiazolidinone derivatives may possess anti-inflammatory properties as well. The mechanism is believed to involve inhibition of specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in industrial chemistry for developing novel materials and chemical products due to its versatile reactivity .

作用機序

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. The thioxothiazolidinone moiety can interact with metal ions and other cofactors, modulating the activity of enzymes and signaling pathways.

類似化合物との比較

Similar Compounds

Indole-3-carbaldehyde: A precursor in the synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one.

3-Morpholino-2-thioxothiazolidin-4-one: Another precursor used in the synthesis.

Indole-3-acetic acid: A compound with a similar indole structure but different functional groups.

Uniqueness

This compound is unique due to its combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest.

Antibacterial Properties

A study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Escherichia coli | 248 | 372 |

| Pseudomonas aeruginosa | 248 | 372 |

| Listeria monocytogenes | 113.8 | 118.3 |

Antifungal Properties

The compound also exhibited antifungal activity, surpassing the efficacy of conventional antifungal agents such as bifonazole and ketoconazole. The most effective antifungal activity was observed against Trichoderma viride, while Aspergillus fumigatus showed greater resistance .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cancer cell proliferation.

The anticancer effects are attributed to the ability of thiazolidinones to induce apoptosis in cancer cells and inhibit various cellular pathways involved in tumor growth. Specifically, they have been shown to inhibit key enzymes related to cancer cell metabolism and proliferation .

Table 2: Summary of Anticancer Activities

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF7 (breast cancer) | 20 | Inhibition of cell cycle |

| A549 (lung cancer) | 25 | Enzyme inhibition |

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney cells (HEK293) revealed that the most active compounds derived from this class exhibited low cytotoxicity, indicating a favorable therapeutic index. The selectivity indices were calculated to further support the potential use of these compounds in clinical settings .

特性

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-morpholin-4-yl-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-15-14(9-11-10-17-13-4-2-1-3-12(11)13)23-16(22)19(15)18-5-7-21-8-6-18/h1-4,9-10,20H,5-8H2/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAAGFSMODTLPU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。